N-(3-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-15-4-2-5-16(12-15)21-19(26)13-24-7-9-25(10-8-24)18-11-14-3-1-6-17(14)22-23-18/h2,4-5,11-12H,1,3,6-10,13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBLOSFFXXIQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide (CAS Number: 2034364-01-5) is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and biological evaluations, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 371.9 g/mol. The structure features a piperazine moiety connected to a chlorophenyl group and a cyclopentapyridazine derivative, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClN₅O |
| Molecular Weight | 371.9 g/mol |
| CAS Number | 2034364-01-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and cyclization to form the pyridazine structure. Detailed methodologies can be found in synthetic organic chemistry literature focusing on similar compounds.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in some derivatives, indicating potential as anti-tubercular agents .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies on human embryonic kidney (HEK-293) cells revealed that several derivatives exhibited low toxicity levels, suggesting that they could be further developed for therapeutic applications without significant adverse effects on human cells .
The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets. Docking studies suggest that these compounds may inhibit key enzymes or receptors involved in disease pathways, which warrants further investigation into their pharmacodynamics.
Case Studies
- Anti-Tubercular Activity : A study synthesized a series of substituted benzamide derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these, several showed promising results with low IC50 values, indicating strong potential for development into anti-tubercular therapies .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines such as MCF-7 (breast cancer). Compounds demonstrated varying levels of cytotoxicity, with some outperforming established chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Observations
Heterocyclic Core Variations: The cyclopenta[c]pyridazine core in the target compound differs from the thienopyrimidine in and thienopyridine in . The thienopyrimidine derivative () demonstrated anti-proliferative activity, suggesting the heterocyclic system’s critical role in cytotoxicity .
Substituent Position Effects :
- Chlorine at the 3-position on the phenyl ring (target compound) vs. 2- or 4- positions in analogs influences steric and electronic profiles. For example, 4-chlorophenyl in may enhance planar stacking with DNA or enzymes, while 3-chloro could disrupt symmetry, affecting receptor binding .
- N-substituents : The 2-methoxy-5-methylphenyl group in increases hydrophobicity, which might enhance blood-brain barrier penetration compared to the target compound’s simpler 3-chlorophenyl .
Pharmacokinetic Considerations: The thienopyrimidine derivative () required starch nanoparticles to improve oral bioavailability, hinting that similar strategies might be necessary for the target compound if solubility issues arise .
Electronic Properties :
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(3-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide?
Methodological Answer: The synthesis typically involves coupling a piperazine-containing cyclopenta[c]pyridazine derivative with a chloroacetamide intermediate. Evidence from analogous reactions (e.g., coupling 4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine with 2-chloro-N-(4-chlorophenyl)acetamide) suggests that reaction conditions such as:
- Catalysts/Reagents: NaHCO₃ (base) and NaI (nucleophilic catalyst) to facilitate SN2 displacement .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.
- Temperature Control: Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the target compound.
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Spectroscopic Techniques:
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify residual solvents or byproducts .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Use software like Gaussian or ORCA to calculate HOMO-LUMO gaps, electrostatic potential (MESP), and local kinetic-energy density to predict nucleophilic/electrophilic sites .
- Wavefunction Analysis: Tools like Multiwfn enable visualization of electron localization functions (ELF) and bond order analysis, critical for understanding charge transfer in pharmacological interactions .
- Reaction Pathway Modeling: Combine DFT with transition-state theory to simulate reaction mechanisms (e.g., amide bond formation) and optimize synthetic routes .
Q. How can researchers resolve contradictions between experimental and computational data for this compound?
Methodological Answer:
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
Q. How can solubility and bioavailability challenges be addressed for in vivo studies?
Methodological Answer:
- Formulation Strategies:
- Nanoparticle Encapsulation: Use starch or PLGA nanoparticles to enhance aqueous solubility and prolong half-life (e.g., as demonstrated for thienopyrimidine derivatives) .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability, followed by enzymatic cleavage in vivo .
- Physicochemical Profiling: Measure logP (octanol-water) and pKa to guide salt formation (e.g., hydrochloride salts for improved crystallinity) .
Q. What experimental and computational tools are recommended for elucidating reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated reactants to identify rate-determining steps (e.g., C–N bond formation) .
- In Situ Monitoring: Use ReactIR or Raman spectroscopy to track intermediate species during synthesis .
- Machine Learning: Train models on reaction datasets (e.g., temperature, solvent, yield) to predict optimal conditions for novel derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
